molecular formula C7H11NO2 B14390306 7-Oxabicyclo[4.1.0]heptane-3-carboxamide CAS No. 89910-19-0

7-Oxabicyclo[4.1.0]heptane-3-carboxamide

Cat. No.: B14390306
CAS No.: 89910-19-0
M. Wt: 141.17 g/mol
InChI Key: XBWSXJOAMWANCK-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]heptane-3-carboxamide is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxamide typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The preparation of this compound may also involve the resolution of isomer mixtures, which can be achieved through various methods, including enzymatic processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yield, cost-effective, and environmentally friendly processes, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Oxabicyclo[4.1.0]heptane-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes both an oxirane ring and a carboxamide group. This unique combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

89910-19-0

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptane-3-carboxamide

InChI

InChI=1S/C7H11NO2/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H2,8,9)

InChI Key

XBWSXJOAMWANCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1C(=O)N

Origin of Product

United States

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